NBOH-2C-CN hydrochloride is a chemical compound that acts as a high affinity and selective agonist for the serotonin receptor 2A (5-HT2A) [, , ]. This means it binds to and activates the 5-HT2A receptor, a protein found on nerve cells in the brain that plays a role in various functions including mood, perception, and cognition [].
Due to its high selectivity for 5-HT2A over other serotonin receptor subtypes, NBOH-2C-CN hydrochloride is a valuable tool for researchers investigating the specific role of 5-HT2A signaling in various biological processes [, ]. By studying the effects of NBOH-2C-CN hydrochloride on cellular activity and behavior, scientists can gain insights into how 5-HT2A receptor activation influences brain function.
The 5-HT2A receptor has been implicated in various neurological and psychiatric conditions, including schizophrenia, anxiety, and depression []. NBOH-2C-CN hydrochloride can be used in preclinical research models to study how 5-HT2A receptor activation might contribute to these disorders. This research may help identify potential therapeutic targets for developing new medications.
Recent studies suggest that 5-HT2A receptor activation plays a role in the development of the neocortex, the part of the brain responsible for higher-order functions such as language and thought []. NBOH-2C-CN hydrochloride can be used to investigate the specific mechanisms by which 5-HT2A signaling influences neuronal proliferation and differentiation during brain development.
NBOH-2C-CN hydrochloride, also known as 25CN-NBOH, is a synthetic compound that belongs to the phenethylamine class of hallucinogens. Discovered in 2014 at the University of Copenhagen, this compound is recognized for its high selectivity as an agonist for the serotonin 2A receptor. It exhibits a pKi value of 8.88 at the human serotonin 2A receptor, demonstrating approximately 100 times selectivity over the serotonin 2C receptor and 46 times over the serotonin 2B receptor . Its molecular formula is C₁₈H₂₀N₂O₃, with a molar mass of approximately 312.369 g/mol .
The synthesis of NBOH-2C-CN involves several key reactions. Initially, 2C-H (2,5-dimethoxyphenethylamine) undergoes protection of its amine group, followed by formylation and subsequent cyanation to introduce the cyano group at the para position of the aromatic ring. This process can be optimized to achieve higher yields and shorter reaction times compared to previous methods .
NBOH-2C-CN has been extensively studied for its biological effects, particularly concerning its action on serotonin receptors. It has been shown to induce behaviors characteristic of serotonin 2A receptor activation in animal models, such as increased heart rate and specific head-twitch responses in rodents . The compound has also been linked to alterations in cortical circuit dynamics due to its selective agonist properties at the serotonin 2A receptor.
In vivo studies indicate that NBOH-2C-CN can influence neurophysiological responses, including desensitization of the serotonin 2A receptor after chronic administration, which may have implications for understanding its psychoactive effects .
The synthesis of NBOH-2C-CN can be summarized as follows:
This method has been noted for its scalability and improved yields compared to earlier synthetic routes .
NBOH-2C-CN is primarily used in research settings focused on psychoactive substances and their interactions with serotonin receptors. Its high selectivity for the serotonin 2A receptor makes it a valuable tool for studying hallucinogenic effects and receptor-specific dynamics in neurological research. Additionally, it may contribute to understanding psychiatric disorders where serotonin signaling is implicated.
Research indicates that NBOH-2C-CN interacts selectively with various serotonin receptors, particularly the serotonin 2A receptor. Its unique binding profile allows it to serve as a model compound for studying receptor dynamics and pharmacological effects associated with hallucinogens . Studies involving animal models have demonstrated that it can induce physiological changes such as increased heart rate and altered blood flow dynamics under varying temperature conditions .
Several compounds share structural similarities or pharmacological profiles with NBOH-2C-CN. Here are some notable examples:
Compound Name | Structural Features | Selectivity for Serotonin Receptors |
---|---|---|
DOI | Phenethylamine derivative | Moderate selectivity for 5-HT2A |
LSD | Indolealkylamine | High selectivity for 5-HT2A |
25CN-NBOMe | Phenethylamine derivative | High selectivity for 5-HT2A |
DOCN | Cyano-substituted phenethylamine | Lower selectivity than NBOH-2C-CN |
What sets NBOH-2C-CN apart from these compounds is its exceptional selectivity for the serotonin 2A receptor combined with a relatively simple synthetic pathway compared to more complex derivatives like LSD or cyclized compounds such as (2S,6S)-DMBMPP . This combination makes it an appealing candidate for further research into serotonergic systems and their role in behavior and cognition.